molecular formula C8H12O3 B1616005 Tetramethylsuccinic anhydride CAS No. 35046-68-5

Tetramethylsuccinic anhydride

Cat. No.: B1616005
CAS No.: 35046-68-5
M. Wt: 156.18 g/mol
InChI Key: KYZIXHLDWJBHDI-UHFFFAOYSA-N
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Description

Tetramethylsuccinic anhydride (TMSA) is a cyclic dianhydride with the molecular formula C8H12O3 . It is also known as 3,3,4,4-tetramethyloxolane-2,5-dione . The compound has an average mass of 156.179 Da and a monoisotopic mass of 156.078644 Da .


Synthesis Analysis

TMSA is widely used in different fields, especially in monomer synthesis and polymers applications . It can be obtained from 3,3,4,4-tetramethylpyrrolidine-2,5-dione . Other synthesis routes include treatment of 2,2’-Azobis (2-methylpropionitrile) with sulfuric acid .


Molecular Structure Analysis

The molecular structure of TMSA consists of a cyclic anhydride group with four methyl groups attached . The presence of these methyl groups makes TMSA a derivative of tetrahydrofuran-2,5-dione .


Chemical Reactions Analysis

TMSA, like other anhydrides, can undergo various chemical reactions. These include nucleophilic attack on the carbonyl group, followed by the removal of the leaving group .


Physical and Chemical Properties Analysis

TMSA is a white crystalline solid . It has a molecular weight of 156.18 g/mol. More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Protection and Directing Group in Organic Synthesis

Tetramethylsuccinic anhydride has been utilized as a directing and protecting group in purine glycosylations. Its application in protecting the exocyclic amine of 6-aminopurine derivatives forms the corresponding tetramethylsuccinimide. This process facilitates high regiochemical control during glycosylations, particularly effective for 3-substituted purines, improving access and reactivity towards N9 despite steric hindrance. This method underscores TMSA's role in enhancing synthetic efficiency and selectivity in nucleoside analog synthesis (Arico, Calhoun, Salandria, & McLaughlin, 2010).

Structural Studies

In structural chemistry, TMSA has been analyzed through gas electron diffraction, revealing a nonplanar ring structure with specific torsional angles. This study provides detailed insights into the molecule's conformation and contributes to a better understanding of anhydride's geometric and electronic properties, which are crucial for designing reaction pathways and understanding reactivity patterns (Almenningen, Fernholt, Rustad, & Seip, 1976).

Bio-receptor Molecule Immobilization

TMSA has been applied in the immobilization of (bio-) receptor molecules on glass surfaces using 3-(triethoxysilyl)propylsuccinic anhydride (TESPSA), a related compound. Its functional anhydride group covalently binds amino-terminated molecules, facilitating the development of biosensor systems without the need for additional binding site passivation. This technique significantly simplifies the functionalization of surfaces for biosensor applications, showcasing TMSA's potential in bioanalytical chemistry (Gang, Gabernet, Renner, Baraban, & Cuniberti, 2015).

Material Science and Engineering

In material science, TMSA has been utilized to modify tourmaline, leading to the preparation of tourmaline-containing functional copolymers with enhanced far-infrared radiation and negative ion releasing properties. This innovative approach to material modification and copolymerization demonstrates TMSA's utility in creating functional materials with potential applications in electronics, environmental science, and health (Hu & Li, 2018).

Mechanism of Action

Target of Action

Tetramethylsuccinic anhydride (TMSA) is a chemical compound that primarily targets carboxylic acid derivatives . These derivatives are functional groups whose chemistry is closely related, and they play a crucial role in various biochemical reactions .

Mode of Action

TMSA interacts with its targets through a two-step mechanism. The first step involves a nucleophilic attack on the carbonyl group . The second step involves the removal of the leaving group . This interaction results in significant changes in the structure and function of the target molecules .

Biochemical Pathways

The action of TMSA affects several biochemical pathways. One of the key pathways is the acetyl CoA pathway, which requires approximately 10 enzymes and numerous organic cofactors . TMSA’s interaction with this pathway can lead to the synthesis of pyruvate or acetate .

Pharmacokinetics

It’s known that tmsa is a white crystalline solid with a pungent odor . It has a molar mass of 156.181 g/mol , and it’s soluble in petroleum ether .

Result of Action

The result of TMSA’s action at the molecular and cellular level is complex and depends on the specific context. For instance, TMSA has been used to protect the exocyclic amine of 6-aminopurine derivatives by forming the corresponding tetramethysuccinimide . This modification can sterically block certain nitrogen atoms, influencing the outcome of glycosylations .

Action Environment

The action, efficacy, and stability of TMSA can be influenced by various environmental factors. For example, the acidic tumor microenvironment has been shown to influence the action of certain anhydrides . .

Properties

IUPAC Name

3,3,4,4-tetramethyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-7(2)5(9)11-6(10)8(7,3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZIXHLDWJBHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)OC(=O)C1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188554
Record name Dihydro-3,3,4,4-tetramethyl-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35046-68-5
Record name Tetramethylsuccinic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035046685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC92363
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92363
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dihydro-3,3,4,4-tetramethyl-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylsuccinic anhydride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3SNF582YQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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